The Multifaceted Role of Kallikrein-Related Peptidase 14: A Technical Guide
The Multifaceted Role of Kallikrein-Related Peptidase 14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease with dual trypsin-like and chymotrypsin-like activity, implicated in a wide array of physiological and pathological processes.[1][2] Its dysregulation is notably associated with cancer progression, skin disorders, and neurodegenerative diseases.[3][4][5] This technical guide provides a comprehensive overview of the core functions of KLK14, detailing its enzymatic activity, substrate repertoire, and involvement in key signaling pathways. We present quantitative data in structured tables for comparative analysis, offer detailed experimental protocols for its study, and provide visual representations of its signaling cascades and functional relationships to facilitate a deeper understanding of its complex roles.
Core Functions and Biological Significance
KLK14 is a member of the human kallikrein-related peptidase family, a group of 15 serine proteases clustered on chromosome 19.[1] It is expressed in various tissues, including the skin, breast, prostate, and central nervous system.[2][6] The functional versatility of KLK14 stems from its ability to cleave a broad range of substrates, thereby modulating diverse biological processes.
Role in Cancer Progression
Elevated expression of KLK14 is frequently observed in several malignancies, where it contributes to tumor growth, invasion, and angiogenesis.[1][6]
-
Prostate Cancer: KLK14 is overexpressed in advanced and castrate-resistant prostate cancer, where it promotes cell migration and invasion.[3][7] It achieves this by degrading extracellular matrix (ECM) components and activating signaling pathways like the mitogen-activated protein kinase 1 (MAPK1) and interleukin 1 receptor (IL-1R) pathways.[3]
-
Breast Cancer: High KLK14 mRNA levels are associated with higher tumor grade and size, suggesting its role as a potential prognostic biomarker.[8]
-
Colon Cancer: In colon cancer, KLK14 promotes tumorigenesis through the activation of proteinase-activated receptors (PARs).[3]
-
Cervical Carcinoma: KLK5 and KLK7 appear to regulate KLK14 expression, which in turn promotes tumor progression by activating RhoA and NF-κB signaling pathways.[9]
Function in Skin Physiology
In the skin, KLK14 is a key player in epidermal homeostasis, particularly in the process of desquamation (the shedding of the outermost layer of skin cells).[1][4]
-
Desquamation: KLK14 contributes significantly to the trypsin-like activity in the stratum corneum.[10] It participates in a proteolytic cascade by activating other kallikreins, such as KLK5 and KLK7, and directly degrading desmosomal proteins like desmoglein-1, which are crucial for cell-cell adhesion in the epidermis.[3][4]
-
Wound Healing: KLK14 is involved in wound healing by cleaving ECM components and cell-adhesion molecules.[11][12] It can also induce the expression of pro-inflammatory cytokines like IL-6 and IL-8 in skin fibroblasts through PAR-1 signaling, which in turn promotes keratinocyte migration for wound closure.[12]
Role in Seminal Clot Liquefaction
KLK14 plays a role in the liquefaction of the seminal clot, a crucial step for sperm motility. It does this by directly cleaving semenogelins (SEMG1 and SEMG2) and by activating KLK3 (prostate-specific antigen), another key enzyme in this process.[1][2]
Enzymatic Activity and Regulation
KLK14 is a serine-type endopeptidase with a preference for cleaving after arginine residues.[2][6] It exhibits optimal trypsin-like activity at an alkaline pH of 8.0.[1][13] The activity of KLK14 is tightly regulated through several mechanisms:
-
Zymogen Activation: KLK14 is secreted as an inactive zymogen (pro-KLK14) and requires proteolytic cleavage for activation. KLK5 is a known activator of pro-KLK14.[1][13]
-
Feedback Loops: Once active, KLK14 can activate other pro-kallikreins, including pro-KLK1, pro-KLK3, pro-KLK5, and pro-KLK11, creating a complex activation cascade and positive feedback loops.[1][2][13][14]
-
Endogenous Inhibitors: The activity of KLK14 is controlled by various endogenous inhibitors, including serpins (e.g., SERPINA1, SERPINC1, SERPINE1, SERPINF2), macroglobulins, and the lympho-epithelial Kazal-type-related inhibitor (LEKTI).[1][2][13]
-
Ions: Divalent cations can modulate KLK14 activity; for instance, zinc ions are inhibitory, while citrate is stimulatory.[6]
-
Autoproteolysis: KLK14 can undergo autolytic cleavage, which leads to its inactivation.[2][6]
Substrate Repertoire
The broad substrate specificity of KLK14 underlies its diverse biological functions. Key substrates are summarized in the table below.
| Substrate Class | Specific Substrates | Biological Consequence |
| Extracellular Matrix (ECM) Proteins | Agrin, Desmoglein 2, Vitronectin, Laminins, Fibronectin, Collagens I-IV[3][6][7] | ECM remodeling, promoting cell migration and invasion. |
| Kallikrein-Related Peptidases (pro-KLKs) | pro-KLK1, pro-KLK3, pro-KLK5, pro-KLK11[1][2][14] | Amplification of the KLK proteolytic cascade. |
| Proteinase-Activated Receptors (PARs) | F2R (PAR-1), F2RL1 (PAR-2), F2RL3 (PAR-4)[1][2] | Initiation of intracellular signaling pathways involved in inflammation and cancer. |
| Seminal Clot Proteins | Semenogelin 1 (SEMG1), Semenogelin 2 (SEMG2)[1][2] | Semen liquefaction. |
| Growth Factor Binding Proteins | Insulin-like growth factor-binding proteins 2 and 3[6] | Modulation of growth factor signaling. |
| Other | Kininogen, Fibrinogen, Plasminogen[6] | Implication in inflammation, coagulation, and fibrinolysis. |
Signaling Pathways
KLK14 influences cellular behavior by activating several key signaling pathways, often through the cleavage of PARs or by modulating the tumor microenvironment.
KLK14-PAR Signaling in Cancer
In cervical and colon cancer, KLK14 can cleave and activate PAR-2.[9][15] This initiates a downstream signaling cascade involving the activation of RhoA and the transcription factor NF-κB, ultimately promoting gene expression programs that drive tumor progression, including cell proliferation and invasion.[9]
KLK14-Mediated ECM Degradation and Cell Migration
In the context of prostate cancer, KLK14 contributes to a more aggressive phenotype by remodeling the tumor microenvironment.[3] It directly degrades key components of the ECM and cell adhesion molecules. This loss of structural integrity facilitates cancer cell detachment and movement. Concurrently, KLK14 activity can modulate signaling pathways such as the MAPK and IL-1R pathways, which further enhances cellular migration and invasion.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to KLK14 activity and expression.
Table 1: Kinetic Parameters of KLK14 Inhibition
| Inhibitor | Second-Order Rate Constant (k+2/Ki) (µM⁻¹ min⁻¹) |
| α1-antitrypsin | 49.8[6] |
| α2-antiplasmin | 23.8[6] |
| Antithrombin III | 1.48[6] |
| α1-antichymotrypsin | 0.224[6] |
Table 2: Michaelis-Menten Constants (KM) for Various Substrates
| Substrate | KM (mM) |
| S-2288 | 0.3[2] |
| S-2222 | 0.2[2] |
| S-2302 | 0.2[2] |
| S-2586 | 0.7[2] |
| Gln-Ala-Arg synthetic peptide | 0.045[2] |
| Val-Pro-Arg synthetic peptide | 0.043[2] |
| Pro-Phe-Arg synthetic peptide | 0.09[2] |
| Phe-Ser-Arg synthetic peptide | 0.278[2] |
| Leu-Gly-Arg synthetic peptide | 0.0577[2] |
Table 3: Dysregulation of KLK14-Modulated Proteins in Prostate Cancer Cells
| Protein | Log2 Fold Change (iKLK14/imKLK14) |
| Vitronectin | +3.1[3] |
| Agrin (AGRN) | +2.6[3] |
| Laminin-α5 | +1.6[3] |
| Laminin-β2 | +1.9[3] |
| Laminin-γ1 | +1.9[3] |
| Fibronectin | +1.5[3] |
| Immunoglobulin superfamily member 8 (IGSF8) | +2.2[3] |
| Spondin-2 | -1.5[3] |
| Cadherin-1 | -1.7[3] |
Experimental Protocols
KLK14 Enzymatic Activity Assay
This protocol is adapted from methods used to assess the proteolytic activity of KLK14 against protein substrates.[3]
Objective: To determine the kinetics or dose-response of KLK14-mediated proteolysis of a substrate protein.
Materials:
-
Recombinant human KLK14 (activated with thermolysin as per manufacturer's instructions)
-
Substrate protein of interest
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.05% (w/v) Tween-20, pH 8.0
-
Laemmli loading buffer with 5% β-mercaptoethanol
-
SDS-PAGE equipment and reagents
-
Coomassie stain or Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the substrate protein and the desired amount of active KLK14 in Assay Buffer.
-
For Dose-Response: Incubate a fixed amount of substrate with increasing molar ratios of active KLK14 (e.g., 1:100, 1:50, 1:5).
-
For Kinetics: Incubate the substrate and active KLK14 at a fixed molar ratio (e.g., 1:50).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
For Dose-Response: Incubate for a fixed time (e.g., 2 hours).
-
For Kinetics: Take aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Stopping the Reaction: Stop the reaction at each time point or after the fixed incubation by adding Laemmli loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the substrate to visualize cleavage products.
Immunohistochemistry (IHC) for KLK14 in Paraffin-Embedded Tissues
This protocol provides a general framework for the immunohistochemical localization of KLK14 in tissue sections.[16][17][18][19]
Objective: To visualize the expression and localization of KLK14 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or normal serum in PBS)
-
Primary antibody against KLK14
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Incubate slides in xylene (2 x 10 minutes). b. Rehydrate through a graded series of ethanol: 100% (2 x 10 minutes), 95% (5 minutes), 70% (5 minutes). c. Rinse in distilled water.
-
Antigen Retrieval: a. Immerse slides in Antigen Retrieval Buffer. b. Heat in a microwave, pressure cooker, or water bath according to established lab protocols (e.g., microwave for 20 minutes). c. Allow slides to cool for 20 minutes at room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 15 minutes to quench endogenous peroxidase activity. Wash with PBS.
-
Blocking: Apply blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-KLK14 antibody (at its optimal dilution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash with PBS. Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash with PBS. Apply streptavidin-HRP conjugate and incubate for 30 minutes.
-
Chromogen Development: Wash with PBS. Apply DAB solution and monitor for color development under a microscope. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly stain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Coverslip with a permanent mounting medium.
-
Analysis: Examine under a light microscope. KLK14-positive staining will appear brown.
Conclusion
Kallikrein-related peptidase 14 is a critical modulator of numerous physiological and pathological processes. Its enzymatic activity, particularly its ability to degrade ECM proteins and activate other proteases and signaling receptors, places it at a nexus of pathways controlling tissue homeostasis, inflammation, and cancer progression. The detailed information on its function, regulation, and substrates presented in this guide, along with standardized protocols for its study, provides a valuable resource for researchers and drug development professionals. Targeting KLK14 could offer a novel therapeutic avenue for various diseases, particularly in oncology and dermatology.[3] Further research into its complex roles will undoubtedly uncover additional therapeutic opportunities.
References
- 1. KLK14 Gene: Overview, Function, and Research [learn.mapmygenome.in]
- 2. uniprot.org [uniprot.org]
- 3. The molecular function of kallikrein‐related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Kallikrein-related peptidase's significance in Alzheimer's disease pathogenesis: A comprehensive survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and functional characterization of the cancer-related serine protease, human tissue kallikrein 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative expression analysis and study of the novel human kallikrein-related peptidase 14 gene (KLK14) in malignant and benign breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KLK5 and KLK7 drive cervical carcinoma via KLK14-dependent RhoA and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kallikrein-related peptidase 14 may be a major contributor to trypsin-like proteolytic activity in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human tissue kallikrein 14 induces the expression of IL‐6, IL‐8, and CXCL1 in skin fibroblasts through protease‐activated receptor 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KLK14 - Wikipedia [en.wikipedia.org]
- 14. Human kallikrein-related peptidase 14 (KLK14) is a new activator component of the KLK proteolytic cascade. Possible function in seminal plasma and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abcepta.com [abcepta.com]
- 18. bosterbio.com [bosterbio.com]
- 19. biozol.de [biozol.de]
